N,N-Dibutyl[bis(diethylamino)]methaniminium chloride
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Overview
Description
N,N-Dibutyl[bis(diethylamino)]methaniminium chloride is a quaternary ammonium compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutyl[bis(diethylamino)]methaniminium chloride typically involves the reaction of dibutylamine with diethylamine in the presence of a suitable alkylating agent. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-70°C. The reaction proceeds through nucleophilic substitution, resulting in the formation of the quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutyl[bis(diethylamino)]methaniminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloride ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in ethanol at 0-5°C.
Substitution: Nucleophiles such as sodium hydroxide or potassium cyanide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of N,N-Dibutyl[bis(diethylamino)]methaniminium oxide.
Reduction: Formation of N,N-Dibutyl[bis(diethylamino)]methaniminium hydride.
Substitution: Formation of various substituted quaternary ammonium compounds.
Scientific Research Applications
N,N-Dibutyl[bis(diethylamino)]methaniminium chloride has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of N,N-Dibutyl[bis(diethylamino)]methaniminium chloride involves its interaction with cellular membranes. The compound can disrupt membrane integrity, leading to cell lysis. It also forms complexes with various biomolecules, affecting their function and stability. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane disruption and inhibition of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dibutylamine: A secondary amine used in corrosion inhibitors and emulsifiers.
Diisobutylamine: A secondary amine with applications in bacterial growth inhibition and as a precursor to fertilizers.
Uniqueness
N,N-Dibutyl[bis(diethylamino)]methaniminium chloride is unique due to its quaternary ammonium structure, which imparts distinct chemical properties and reactivity. Unlike secondary amines like dibutylamine and diisobutylamine, this compound exhibits enhanced stability and solubility in aqueous media, making it suitable for a wider range of applications.
Properties
CAS No. |
89450-30-6 |
---|---|
Molecular Formula |
C17H38ClN3 |
Molecular Weight |
320.0 g/mol |
IUPAC Name |
bis(diethylamino)methylidene-dibutylazanium;chloride |
InChI |
InChI=1S/C17H38N3.ClH/c1-7-13-15-20(16-14-8-2)17(18(9-3)10-4)19(11-5)12-6;/h7-16H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
ZBOHREJNHNIBPL-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](=C(N(CC)CC)N(CC)CC)CCCC.[Cl-] |
Origin of Product |
United States |
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